5-Chloro-1H-inden-2(3H)-one
Overview
Description
5-Chloro-1H-inden-2(3H)-one, also known as 5-chloroindan-2-one, is an important organic compound used in the synthesis of pharmaceuticals and other compounds. It is a versatile and widely used intermediate in organic synthesis and has been studied extensively for its potential applications in medicine and other areas.
Scientific Research Applications
Humidity Sensing Properties
One significant application of derivatives related to 5-Chloro-1H-inden-2(3H)-one is in the development of humidity sensors. Novel indium(III) phthalocyanines substituted with different groups have been synthesized and characterized for their humidity sensing abilities. These compounds demonstrate considerable humidity sensitivity, with changes in their photophysical properties being a basis for detection. This application underscores the potential of such compounds in environmental monitoring and control systems (Keskin, Okuyucu, Altındal, & Erdoğmuş, 2016).
Nonlinear Optical Properties
Another area of application is in the field of nonlinear optics, where chloro(naphthalocyaninato)indium(III) compounds have been synthesized and characterized. These compounds, due to their high solubility and low tendency to form aggregates, are considered promising candidates for optical limiting applications. This highlights the role of 5-Chloro-1H-inden-2(3H)-one derivatives in developing advanced materials for optical devices (Schneider, Heckmann, Barthel, & Hanack, 2001).
Organic Synthesis and Catalysis
Compounds related to 5-Chloro-1H-inden-2(3H)-one are utilized in organic synthesis, particularly in the synthesis of indene derivatives through reactions in Brønsted superacids. These reactions offer a novel class of indene derivatives, showcasing the versatility of such compounds in synthetic chemistry and catalysis (Shershnev, Boyarskaya, & Vasilyev, 2022).
Fluorophore Development for Bioimaging
Derivatives have been developed into fluorophores with potential applications in bioimaging. For instance, donor-acceptor-type biheteroaryl fluorophores constructed via oxidative C-H/C-H cross-coupling show tunable emissions and high quantum yields. Specific derivatives exhibit exceptional photostability and low cytotoxicity, making them suitable for in vivo mitochondria imaging, representing a significant advancement in medical diagnostics and research (Cheng et al., 2016).
properties
IUPAC Name |
5-chloro-1,3-dihydroinden-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMPPHUZDOMQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618666 | |
Record name | 5-Chloro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-inden-2(3H)-one | |
CAS RN |
74444-81-8 | |
Record name | 5-Chloro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,3-dihydro-1H-inden-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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